6-Hydroxy-5-azaindole
Overview
Description
6-Hydroxy-5-azaindole is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azaindoles, a class of compounds to which 6-hydroxy-5-azaindole belongs, have been recognized as potential pharmacophores for various therapeutic targets . They have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties .
Mode of Action
Azaindoles are known to exhibit significant biological activities and have contributed to the generation of new therapeutic agents . The various isomeric azaindoles possess interesting biochemical and biophysical properties .
Biochemical Pathways
It’s known that azaindoles can participate in excited state hydrogen (esht) and proton (espt) transfer reaction pathways . These processes are crucial for understanding the fate of photo-excited biomolecules .
Pharmacokinetics
Azaindoles are known to possess properties that allow for modulation and fine-tuning of solubility, pk a, lipophilicity, target binding, and adme-tox properties .
Result of Action
The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases .
Action Environment
The azaindole core is recognized as a privileged structure in biological process modulation, in medicinal chemistry, and drug discovery programs .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-5-azaindole plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with several enzymes and proteins, including protein kinases, which are essential for regulating cellular processes. The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity. This inhibition can modulate various signaling pathways, making this compound a valuable tool in studying cellular functions and developing therapeutic agents .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of target proteins. This, in turn, affects downstream signaling pathways, ultimately influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly protein kinases. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity. This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound may interact with other biomolecules, such as receptors and transcription factors, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target kinases, resulting in prolonged changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall impact on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, binding to specific transporters can facilitate the compound’s entry into cells, while interactions with binding proteins can modulate its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate signaling pathways and cellular metabolism .
Properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIGDRAWFGYWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=O)NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696667 | |
Record name | 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70357-66-3 | |
Record name | 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.